REACTION_CXSMILES
|
[OH:1][C:2]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:5]2[O:6][CH:7]=[C:8]([C:9]([C:11]3[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=3)=[O:10])[C:4]=2[CH:3]=1.[N+]([O-])(O)=[O:26].O.C(Cl)Cl.CO>C(O)(=O)C>[CH3:18][O:17][C:14]1[CH:15]=[CH:16][C:11]([C:9]([C:8]2[C:4]3[C:3](=[O:26])[C:2](=[O:1])[C:24]4[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=4)[C:5]=3[O:6][CH:7]=2)=[O:10])=[CH:12][CH:13]=1 |f:3.4|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
OC1=CC2=C(OC=C2C(=O)C2=CC=C(C=C2)OC)C2=CC=CC=C12
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
CH2Cl2 MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to cool for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Type
|
CUSTOM
|
Details
|
to obtain compound SKC-NF-01 (45 mg, 43%) as an orange solid
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C(=O)C=2C3=C(OC2)C2=CC=CC=C2C(C3=O)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |